molecular formula C11H12FN3O B2634215 2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 1249485-35-5

2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No. B2634215
CAS RN: 1249485-35-5
M. Wt: 221.235
InChI Key: BXFGOJQADQOLOU-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It is known for its stability and unique reactivity. The compound also contains a fluoro-substituted methylphenyl group, which could potentially influence its physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring and the fluoro-substituted methylphenyl group. The fluorine atom is highly electronegative, which could result in interesting electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 1,2,3-triazole ring and the fluoro-substituted methylphenyl group. The 1,2,3-triazole ring is known for its stability and unique reactivity, while the fluorine atom could potentially influence the compound’s reactivity due to its high electronegativity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,3-triazole ring and the fluoro-substituted methylphenyl group could influence properties such as polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound and its derivatives are synthesized through various chemical reactions, highlighting the methods to achieve specific configurations and the structural analysis of these molecules. For instance, the synthesis of related triazole derivatives involves click chemistry reactions, which are characterized by their high efficiency and specificity (Liang‐Zhong Xu et al., 2004). Additionally, crystallographic studies provide insights into the molecular structures, showcasing how intermolecular hydrogen bonds play a crucial role in stabilizing these structures (Xu Liang, 2009).

Antimicrobial Activity

  • Some derivatives exhibit significant antimicrobial properties, suggesting their potential application in developing new therapeutic agents. For example, novel triazole derivatives have been synthesized and shown to possess antimicrobial activity against various bacterial and fungal species, indicating their potential as candidates for antimicrobial drug development (K. S. Kumar et al., 2019).

properties

IUPAC Name

2-[1-(2-fluoro-4-methylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3O/c1-8-2-3-11(10(12)6-8)15-7-9(4-5-16)13-14-15/h2-3,6-7,16H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXFGOJQADQOLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C=C(N=N2)CCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(2-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol

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